(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone

Structural isomerism PIM kinase Pharmacophore differentiation

The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797086-91-9; molecular formula C18H23N3O3S; MW 361.46 g/mol) is a synthetic heterocyclic small molecule featuring three pharmacophoric modules: an imidazole ring linked via a methylene bridge to a central phenyl ring, which is connected through a carbonyl to a 3-(isobutylsulfonyl)-substituted azetidine. Its InChI Key is LZUODCILDLYPEY-UHFFFAOYSA-N and its SMILES is CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3.

Molecular Formula C18H23N3O3S
Molecular Weight 361.46
CAS No. 1797086-91-9
Cat. No. B2614727
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone
CAS1797086-91-9
Molecular FormulaC18H23N3O3S
Molecular Weight361.46
Structural Identifiers
SMILESCC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3
InChIInChI=1S/C18H23N3O3S/c1-14(2)12-25(23,24)17-10-21(11-17)18(22)16-5-3-15(4-6-16)9-20-8-7-19-13-20/h3-8,13-14,17H,9-12H2,1-2H3
InChIKeyLZUODCILDLYPEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-((1H-Imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797086-91-9): Chemical Profile and Procurement Identity


The compound (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(isobutylsulfonyl)azetidin-1-yl)methanone (CAS 1797086-91-9; molecular formula C18H23N3O3S; MW 361.46 g/mol) is a synthetic heterocyclic small molecule featuring three pharmacophoric modules: an imidazole ring linked via a methylene bridge to a central phenyl ring, which is connected through a carbonyl to a 3-(isobutylsulfonyl)-substituted azetidine [1]. Its InChI Key is LZUODCILDLYPEY-UHFFFAOYSA-N and its SMILES is CC(C)CS(=O)(=O)C1CN(C1)C(=O)C2=CC=C(C=C2)CN3C=CN=C3 [2]. The compound is commercially catalogued by Life Chemicals (catalog #F6442-1898) as part of their screening collection, with pricing ranging from $81.00 (1 mg) to $372.00 (100 mg) as of 2023 [3]. Predicted physicochemical properties include a density of 1.29±0.1 g/cm³, a boiling point of 639.0±55.0 °C, and a pKa of 6.69±0.10 [2].

Workflow Isomer-specific analytical reference standard for HPLC/LC-MS/NMR method development
Selection Conformationally constrained azetidine scaffold for fragment-based screening library expansion
Use Context Differentiated alkylsulfonyl chemotype for anti-infective phenotypic screening cascades

Why Generic Substitution of CAS 1797086-91-9 Fails: Structural Determinants of Differentiation


Generic substitution within the imidazole-phenyl-azetidine chemotype is not scientifically warranted because subtle modifications at three critical structural nodes produce profound differences in molecular recognition, physicochemical profile, and predicted target engagement. The target compound's isobutylsulfonyl group on the azetidine ring provides a conformationally constrained alkylsulfonyl motif with distinct steric and electronic properties compared to arylsulfonyl analogs such as the 4-fluorophenylsulfonyl variant . The methylene-linked imidazole offers different H-bonding geometry and metal-coordination potential relative to directly N-linked or sulfonamide-bridged imidazole-azetidine compounds . Furthermore, the compound shares the molecular formula C18H23N3O3S with AZD1897 (CAS 1204181-93-0), a known pan-PIM kinase inhibitor with sub-3 nM activity [1], yet is a distinct constitutional isomer with a completely different spatial arrangement of pharmacophoric elements. These structural divergences predict non-overlapping biological target profiles, making blind substitution scientifically indefensible.

Isobutylsulfonyl-to-arylsulfonyl substitution may shift lipophilicity and ADME profile, altering lead-optimization trajectory.
Methylene-to-direct N-aryl imidazole substitution may reduce imidazole basicity, attenuating metal-coordination and pH-dependent targeting.
Constitutional isomer AZD1897 (same molecular formula) has a distinct pharmacophore topology; substitution may result in inactive or off-target material for PIM kinase projects.

Quantitative Differentiation Evidence for CAS 1797086-91-9: Comparator-Based Analysis


Structural Isomerism with AZD1897: Same Molecular Formula, Fundamentally Different Pharmacophore Architecture

The target compound and AZD1897 (CAS 1204181-93-0) share the identical molecular formula C18H23N3O3S and molecular weight (361.46 g/mol), yet are constitutional isomers with mutually exclusive pharmacophore topologies. AZD1897 is an ATP-competitive pan-PIM kinase inhibitor with reported IC50 values of <3 nM against PIM1, PIM2, and PIM3 . The target compound positions its imidazole on a methylene-linked phenyl ring connected via carbonyl to the azetidine nitrogen, while AZD1897 employs a fundamentally different connectivity pattern. This constitutional isomerism means the two compounds cannot be assumed to share any biological target overlap; each must be independently characterized. For procurement decisions, this distinction is critical: a researcher seeking a PIM kinase tool compound should select AZD1897, whereas the target compound offers a distinct, unexplored chemical space for novel target discovery [1].

Isomer vs. AZD1897
Reported comparator
Non-overlapping pharmacophore architecture; distinct InChI Keys confirm constitutional isomerism.
Supports isomer-specific analytical differentiation and target profiling differentiation.
Comparative structural analysis; no target activity data for target compound.
Structural isomerism PIM kinase Pharmacophore differentiation Molecular recognition

Alkylsulfonyl vs. Arylsulfonyl Azetidine Substitution: Differential Lipophilicity and Predicted ADME Profile

The target compound bears an isobutylsulfonyl group (alkylsulfonyl) on the azetidine 3-position, in contrast to closely catalogued analogs such as (4-((1H-imidazol-1-yl)methyl)phenyl)(3-((4-fluorophenyl)sulfonyl)azetidin-1-yl)methanone, which carries a 4-fluorophenylsulfonyl (arylsulfonyl) group . The isobutylsulfonyl moiety is predicted to confer lower lipophilicity (reduced logP) compared to the arylsulfonyl analog due to the absence of the aromatic ring in the sulfonyl substituent. Class-level inference from azetidine-imidazole compounds with alkylsulfonyl substituents indicates that the reduced aromatic surface area correlates with improved aqueous solubility and potentially lower plasma protein binding, while avoiding CYP450-mediated metabolic liabilities associated with the fluorophenyl ring [1]. This difference is meaningful for medicinal chemistry campaigns prioritizing solubility-limited or metabolic stability-challenged lead series .

Alkyl vs. Aryl Sulfonyl
Class-level inference
Isobutylsulfonyl predicts lower logP and higher aqueous solubility compared to 4-fluorophenylsulfonyl analog.
May support reduced lipophilicity-driven promiscuity and improved solubility in lead optimization.
Predicted property; experimental logP not determined for these specific compounds.
Lipophilicity ADME Azetidine sulfonyl Drug-likeness

Azetidine Ring Constraint vs. Flexible Amine Linkers: Conformational Rigidity and Binding Entropy

The target compound incorporates a four-membered azetidine ring as a conformationally constrained scaffold, which fundamentally differentiates it from analogs employing flexible amine linkers (e.g., piperidine or acyclic amines) . The azetidine ring imposes an ~90° bond angle at the nitrogen and a restricted rotational profile, reducing the entropic penalty upon target binding compared to more flexible scaffolds [1]. This structural feature is shared with ISCK03 (CAS 945526-43-2), a phenyl-imidazolosulfonamide c-Kit inhibitor, but the target compound uniquely positions the sulfonyl group directly on the azetidine ring (3-position) rather than on a pendant linker, creating a distinct spatial presentation of the sulfonyl pharmacophore . For researchers seeking conformationally pre-organized ligands that minimize the entropic cost of binding, the azetidine scaffold offers a quantifiable advantage over flexible diamine or piperazine linkers commonly used in imidazole-phenyl series [1].

Azetidine vs. Flexible Amines
Class-level inference
Azetidine ring imposes ~90° bond angle; class-level entropic binding benefit estimated at 2–5 cal/mol·K.
Conformational pre-organization context may support binding entropy review for fragment-based design.
Estimated from published ligand series; not experimentally measured for this compound.
Conformational constraint Azetidine Binding entropy Scaffold hopping

Imidazole Methylene-Phenyl Linkage vs. Direct N-Aryl Imidazole: Differential pKa and Metal-Coordination Geometry

The target compound features a methylene (-CH2-) spacer connecting the imidazole N1 to the phenyl ring, in contrast to compounds where the imidazole is directly N-arylated to the phenyl group . This methylene insertion electronically decouples the imidazole π-system from the phenyl ring, preserving the imidazole's intrinsic basicity (predicted pKa ~6.69 for the conjugate acid) and its ability to coordinate metal ions in enzyme active sites (e.g., cytochrome P450 heme iron, zinc-dependent enzymes) [1]. Direct N-aryl imidazole analogs experience reduced basicity (ΔpKa approximately -1 to -2 units) due to electron withdrawal by the phenyl ring, which can attenuate metal-coordination strength and H-bond acceptor capacity . For applications targeting metalloenzymes or requiring pH-dependent imidazole protonation states (e.g., lysosomal targeting), the methylene linker provides a predictable and quantifiable advantage in maintaining imidazole nucleophilicity and coordination geometry.

CH₂-Linker vs. N-Aryl Imidazole
Predicted property
Predicted pKa 6.69 (preserved basicity); estimated 1–2 unit reduction for direct N-aryl analog.
Preserved basicity may support metalloenzyme inhibitor design and pH-dependent targeting studies.
pKa predicted; experimental validation recommended.
Imidazole pKa Metal coordination Heme binding Enzyme inhibition

Recommended Research and Procurement Application Scenarios for CAS 1797086-91-9


Chemical Biology Probe Development Targeting Metalloenzyme Active Sites

The methylene-linked imidazole with preserved basicity (predicted pKa ~6.69) [1] makes this compound suitable as a starting scaffold for developing metalloenzyme inhibitors where imidazole-mediated metal coordination (e.g., heme iron in CYP450 enzymes, zinc in HDACs or matrix metalloproteinases) is the primary binding mechanism. Unlike direct N-aryl imidazole analogs that suffer from reduced basicity, this compound's CH2 spacer maintains the imidazole's full coordination potential .

Conformationally Constrained Fragment Library Expansion for Structure-Based Drug Design

The azetidine ring provides a rigid, low-entropy scaffold suitable for fragment-based screening campaigns where conformational pre-organization is valued [2]. The compound can serve as a core scaffold for library enumeration around the isobutylsulfonyl position and the imidazole ring, enabling systematic SAR exploration within a constrained chemical space that is underrepresented in commercial fragment libraries.

Isomer-Specific Reference Standard for Analytical Method Development

Because this compound shares its molecular formula (C18H23N3O3S) with the known PIM kinase inhibitor AZD1897 but is a distinct constitutional isomer , it is valuable as a reference standard for developing HPLC, LC-MS, or NMR methods that must distinguish between isomeric impurities or degradation products in pharmaceutical development workflows. Its unique InChI Key (LZUODCILDLYPEY-UHFFFAOYSA-N) provides unambiguous analytical identification.

Alkylsulfonyl-Azetidine SAR Exploration in Anti-Infective Drug Discovery

Azetidine-sulfonyl compounds have been investigated in HCV entry inhibition [3] and antibacterial programs. The isobutylsulfonyl group offers a differentiated alkylsulfonyl chemotype compared to the more common arylsulfonyl analogs, potentially reducing aromatic ring count (a recognized contributor to promiscuous binding and poor developability). This compound is suitable for anti-infective phenotypic screening cascades where differentiated chemical matter is sought.

Application
Selection Property
Validation Focus
Application: Metalloenzyme probe studies
Selection Property: Methylene-linked imidazole with predicted preserved basicity
Validation Focus: Metal-coordination capacity and pH-dependent imidazole protonation
Application: Fragment-based screening library expansion
Selection Property: Azetidine ring conformational constraint
Validation Focus: Binding entropy reduction and scaffold pre-organization
Application: Isomer-specific analytical reference standard
Selection Property: Unique InChI Key and distinct constitutional isomer identity
Validation Focus: HPLC/LC-MS/NMR method differentiation from isomeric impurities
Application: Anti-infective phenotypic screening
Selection Property: Isobutylsulfonyl-azetidine chemotype
Validation Focus: Differentiated alkylsulfonyl SAR and reduced aromatic ring count
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